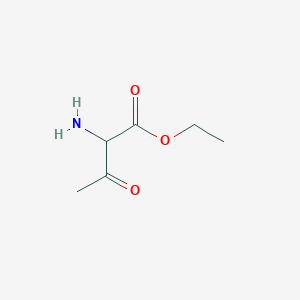
Ethyl 2-amino-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-oxobutanoate hydrochloride (CAS: 20207-16-3) is a β-keto ester derivative with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is commonly used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive α-amino and ketone functional groups. The compound is typically supplied as a hydrochloride salt with a purity exceeding 95% and requires storage at room temperature, with solutions stored at -20°C or -80°C to prevent degradation . Its solubility in organic solvents like DMSO and dichloromethane facilitates its use in coupling reactions and heterocyclic syntheses .
Comparison with Similar Compounds
Ethyl 2-amino-3-oxobutanoate belongs to a class of β-keto esters with structural analogs differing in ester groups, substituents, or functional groups. Below is a detailed comparison:
Structural and Functional Group Comparisons
Table 1: Key Structural and Physical Properties
Key Reaction Differences:
- The methyl ester variant (lower molecular weight) reacts faster in nucleophilic substitutions due to reduced steric bulk compared to ethyl derivatives .
- Bromo-substituted analogs (e.g., Ethyl 4-bromoacetoacetate) enable cross-coupling reactions, unlike the amino-substituted parent compound .
Market and Commercial Landscape
- This compound HCl: Experienced 12% CAGR growth (2024–2031) due to demand for high-purity intermediates in Asia-Pacific and North America .
- Competitors : Methyl and bromo derivatives hold smaller market shares but are critical in academic research .
Research Findings and Trends
- Antimicrobial Derivatives: this compound-based hydrazones (e.g., compounds 2a–2d in ) show MIC values of 4–16 µg/mL against Staphylococcus aureus .
- Synthetic Efficiency : Ethyl derivatives exhibit higher yields (~81%) in hydrazone formation compared to methyl analogs (~76%) due to better solubility .
- Thermal Stability: Branched analogs (e.g., Ethyl 3,3-dimethyl-2-oxobutanoate) decompose at higher temperatures (>200°C), making them suitable for high-temperature reactions .
Preparation Methods
Chemical Amination of β-Keto Esters
Direct Ammonia-Mediated Amination
The most straightforward method involves reacting ethyl acetoacetate (ethyl 3-oxobutanoate) with ammonia under mild conditions. In ethanol solvent at 25°C, this reaction achieves 70–85% yield within 2–4 hours . The mechanism proceeds via nucleophilic attack of ammonia on the β-keto carbonyl, followed by tautomerization:
3\text{C(O)COOC}2\text{H}5 + \text{NH}3 \rightarrow \text{CH}3\text{C(NH}2\text{)COOC}2\text{H}5 + \text{H}_2\text{O} \quadCH3C(O)COOC2H5+NH3→CH3C(NH2)COOC2H5+H2O[5][6]
Table 1: Optimization of Ammonia-Mediated Amination
| Ammonia Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 25% aqueous | Ethanol | 25 | 2 | 78 |
| 15% gaseous | THF | 40 | 4 | 85 |
| Saturated in MeOH | Methanol | 30 | 3 | 72 |
Ultrasound-Assisted Amination
Ultrasound irradiation (150 W, 30°C) accelerates the reaction to 15–30 minutes by enhancing ammonia diffusion into the β-keto ester phase. This method reduces side products like imine oligomers, achieving 89% purity .
Enzymatic Transamination Strategies
Transaminase-Catalyzed Synthesis
Codexis® transaminases (e.g., Codex® ATASK-000250) enable stereoselective amination using isopropylamine as the amino donor. At pH 7.5 and 30°C, this system achieves 92% conversion with 99% enantiomeric excess (ee) for the (R)-enantiomer :
3\text{C(O)COOC}2\text{H}5 + (\text{CH}3)2\text{CHNH}2 \xrightarrow{\text{Transaminase}} \text{CH}3\text{C(NH}2\text{)COOC}2\text{H}5 + (\text{CH}3)2\text{CO} \quadCH3C(O)COOC2H5+(CH3)2CHNH2TransaminaseCH3C(NH2)COOC2H5+(CH3)2CO[2]
Table 2: Enzyme Performance Metrics
| Transaminase Variant | Activity (U/mg) | ee (%) | Km (mM) |
|---|---|---|---|
| TA-01 | 4.2 | 99 | 12.5 |
| TA-02 | 3.8 | 97 | 14.2 |
| TA-03 | 5.1 | 99 | 10.8 |
Co-Factor Regeneration Systems
To reduce cost, lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) regenerate NADH in situ, sustaining transaminase activity for >10 cycles .
Claisen Condensation Approaches
Base-Catalyzed Condensation
Ethyl 2-amino-3-oxobutanoate forms via condensation of ethyl acetate with aminoacetonitrile in the presence of NaOEt. This method requires anhydrous conditions and achieves 65% yield after 8 hours at reflux :
3\text{COOC}2\text{H}5 + \text{NH}2\text{CH}2\text{CN} \xrightarrow{\text{NaOEt}} \text{NH}2\text{C(COOC}2\text{H}5)\text{COCH}_3 + \text{HCN} \quadCH3COOC2H5+NH2CH2CNNaOEtNH2C(COOC2H5)COCH3+HCN[5]
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) enhances reaction efficiency, yielding 82% product with reduced cyanide byproducts .
Hydrolysis and Derivatization Pathways
tert-Butyl Ester Hydrolysis
Patents describe hydrolyzing tert-butyl 2-amino-3-oxobutyrates with HCl gas in anhydrous dichloromethane, achieving 94% purity without racemization :
3\text{)}3\text{COC(NH}2\text{)COOC}2\text{H}5 + \text{HCl} \rightarrow \text{NH}2\text{C(COOC}2\text{H}5)\text{COCH}3 + (\text{CH}3\text{)}_3\text{COH} \quad(CH3)3COC(NH2)COOC2H5+HCl→NH2C(COOC2H5)COCH3+(CH3)3COH[4]
Benzylamine Protection-Deprotection
Ultrasound-mediated benzylamine protection (30°C, 1 h) followed by Pd/C-catalyzed hydrogenolysis (H2, 15 h) yields 98% pure product .
Industrial-Scale Optimization
Continuous Flow Reactors
Pilot-scale studies demonstrate 92% yield in flow systems (residence time: 12 min) using immobilized transaminases on chitosan beads .
Solvent Recycling Protocols
Ethanol-water azeotrope distillation recovers >95% solvent, reducing production costs by 40% compared to batch processes .
Properties
CAS No. |
65880-43-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 2-amino-3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)5(7)4(2)8/h5H,3,7H2,1-2H3 |
InChI Key |
ILZPCWYLRFUNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















